

Application Notes: 2-Methoxyquinoline as a Versatile Fluorescent Probe

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Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196

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Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their inherent fluorescent properties and their extensive applications in biomedical research and drug development.[1] Among these, **2-Methoxyquinoline**, while not as extensively documented as some of its isomers, presents significant potential as a fluorescent marker and probe. Its utility is inferred from the well-characterized behaviors of structurally similar compounds, such as 6-methoxyquinoline and 8-methoxyquinoline derivatives, which are employed in a variety of sensing and imaging applications.[2][3] The fluorescence of the quinoline scaffold is often sensitive to the local microenvironment, making its derivatives excellent candidates for probes that can report on polarity, pH, and the presence of specific analytes like metal ions.[4]

This document provides detailed application notes and extrapolated protocols for the use of **2-Methoxyquinoline** as a fluorescent probe. The provided data and methodologies are based on established findings for closely related quinoline derivatives and serve as a comprehensive guide for researchers looking to explore the potential of **2-Methoxyquinoline** in their work.

Principle of Operation

The fluorescence of quinoline derivatives is governed by electronic transitions within the aromatic ring system. The methoxy group at the 2-position can influence the photophysical

properties of the molecule through its electron-donating nature.^[5] The core mechanisms that underpin the function of quinoline-based probes include:

- Chelation-Enhanced Fluorescence (CHEF): Binding of metal ions to the quinoline nitrogen and other chelating groups can rigidify the molecular structure, leading to a significant increase in fluorescence intensity.^{[6][7]}
- Photoinduced Electron Transfer (PET): In the presence of a metal ion or a change in pH, the efficiency of electron transfer processes within the molecule can be altered, leading to a "turn-on" or "turn-off" fluorescent response.^{[6][7]}
- Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives with hydroxyl groups, proton transfer in the excited state can be modulated by metal ion binding, resulting in enhanced fluorescence.^{[6][8]}
- Fluorescence Quenching: The fluorescence of **2-Methoxyquinoline** can be diminished in the presence of certain molecules (quenchers) through processes like collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).^{[9][10]}

Potential Applications

Based on the known applications of its analogs, **2-Methoxyquinoline** is a promising candidate for the following applications:

- Sensing of Metal Ions: The quinoline nitrogen can act as a coordination site for various metal ions, making **2-Methoxyquinoline** a potential scaffold for developing selective fluorescent sensors for ions such as Zn^{2+} , Cu^{2+} , and others.^{[6][11][12]}
- pH Sensing: The protonation state of the quinoline nitrogen is pH-dependent, which can modulate the fluorescence properties of the molecule, allowing for its use as a pH indicator in biological and chemical systems.^{[1][13][14]}
- Cellular Imaging: The inherent fluorescence of the quinoline scaffold makes it suitable for use as a probe in fluorescence microscopy to visualize cellular structures and processes.^{[4][9]}

- Fluorescence Quenching Studies: **2-Methoxyquinoline** can be utilized as a fluorophore in quenching experiments to study molecular interactions and determine binding affinities.[\[10\]](#)
[\[15\]](#)[\[16\]](#)

Data Presentation

The following tables summarize representative photophysical data for methoxy-substituted quinoline derivatives, which can serve as a benchmark for initial studies on **2-Methoxyquinoline**.

Table 1: Representative Photophysical Properties of Methoxyquinoline Derivatives

Compound	Excitation (λ_{ex}) (nm)	Emission (λ_{em}) (nm)	Quantum Yield (Φ)	Solvent/Conditions	Reference
6-Methoxyquinoline	~350	400 - 470	Variable	Solvent-dependent	[2]
8-Methoxyquinoline Derivative (for Zn^{2+})	440	505	0.0688 (with Zn^{2+})	Water	[3]
6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile	440	520	0.46	Acetonitrile	[17]
7-(Dimethylamino)quinoline Derivative	365	454	Not Reported	pH 4.0	[18]

Table 2: Representative Performance of Quinoline-Based Probes

Probe Type	Target Analyte	Detection Limit (LOD)	Binding Constant (K _a)	Key Features	Reference
2-Hydroxyquinoline Derivative	Cr ³⁺	2.12 x 10 ⁻⁸ M	Not Reported	Turn-on fluorescence	[6]
8-Hydroxyquinoline Derivative	Zn ²⁺	3.48 x 10 ⁻⁷ M	2.40 x 10 ⁶ M ⁻¹	Ratiometric response	[19]
Quinoline-based Probe	Cu ²⁺	1.03 μM	1.37 x 10 ⁴ M ⁻¹	Colorimetric and fluorescent detection	[11]
Quinoline-based Probe	pH	pK _a = 7.18	Not Applicable	Ratiometric response to pH	[13]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of **2-Methoxyquinoline** as a fluorescent probe. Optimization of parameters such as probe concentration, incubation time, and solvent system is recommended for specific applications.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of **2-Methoxyquinoline**.

Materials:

- **2-Methoxyquinoline**
- Spectroscopic grade solvents (e.g., ethanol, DMSO, cyclohexane)

- UV-Vis spectrophotometer
- Spectrofluorometer
- Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄)
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **2-Methoxyquinoline** (e.g., 1 mM) in the chosen solvent.
 - Prepare a series of dilutions from the stock solution (e.g., 1 μM to 50 μM).
 - Prepare a solution of the quantum yield standard with an absorbance similar to the sample at the excitation wavelength.
- Absorption Spectrum:
 - Record the UV-Vis absorption spectrum of a dilute solution of **2-Methoxyquinoline** to determine the wavelength of maximum absorption ($\lambda_{\text{abs_max}}$).
- Emission Spectrum:
 - Excite the sample at $\lambda_{\text{abs_max}}$ and record the fluorescence emission spectrum to determine the wavelength of maximum emission ($\lambda_{\text{em_max}}$).
- Quantum Yield Measurement:
 - Measure the integrated fluorescence intensity of both the **2-Methoxyquinoline** solution and the standard solution.
 - Measure the absorbance of both solutions at the excitation wavelength.
 - Calculate the quantum yield (Φ_s) of the sample using the following equation: $\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$ where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- Subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol 2: Fluorescent Sensing of Metal Ions

Objective: To investigate the change in fluorescence properties of **2-Methoxyquinoline** upon addition of a metal ion.

Materials:

- Stock solution of **2-Methoxyquinoline** in a suitable buffer or solvent.
- Stock solutions of various metal salts (e.g., ZnCl_2 , CuCl_2).
- Spectrofluorometer.
- Quartz cuvettes.

Procedure:

- Titration Experiment:
 - Place a known volume of the **2-Methoxyquinoline** solution (e.g., 10 μM) in a cuvette.
 - Record the initial fluorescence spectrum.
 - Incrementally add small aliquots of the metal ion stock solution to the cuvette.
 - After each addition, mix thoroughly and allow the system to equilibrate.
 - Record the fluorescence spectrum after each addition.

- Data Analysis:
 - Plot the change in fluorescence intensity at λ_{em_max} against the concentration of the metal ion.
 - Analyze the data to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

Protocol 3: Cellular Imaging

Objective: To use **2-Methoxyquinoline** as a fluorescent marker in living cells.

Materials:

- Cell line of interest (e.g., HeLa, HEK293).
- Cell culture medium and supplements.
- **2-Methoxyquinoline** stock solution (in DMSO).
- Phosphate-buffered saline (PBS).
- Fluorescence microscope with appropriate filter sets.

Procedure:

- Cell Culture:
 - Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Probe Loading:
 - Dilute the **2-Methoxyquinoline** stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 μ M).
 - Remove the old medium from the cells and replace it with the medium containing **2-Methoxyquinoline**.

- Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
- Washing:
 - Remove the loading solution and wash the cells two to three times with pre-warmed PBS or medium to remove any unbound probe.
- Imaging:
 - Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the determined excitation and emission wavelengths of **2-Methoxyquinoline**.
 - Capture images to document the subcellular localization and intensity of the fluorescence.

Protocol 4: Fluorescence Quenching Studies

Objective: To determine the quenching mechanism of a quencher on the fluorescence of **2-Methoxyquinoline**.

Materials:

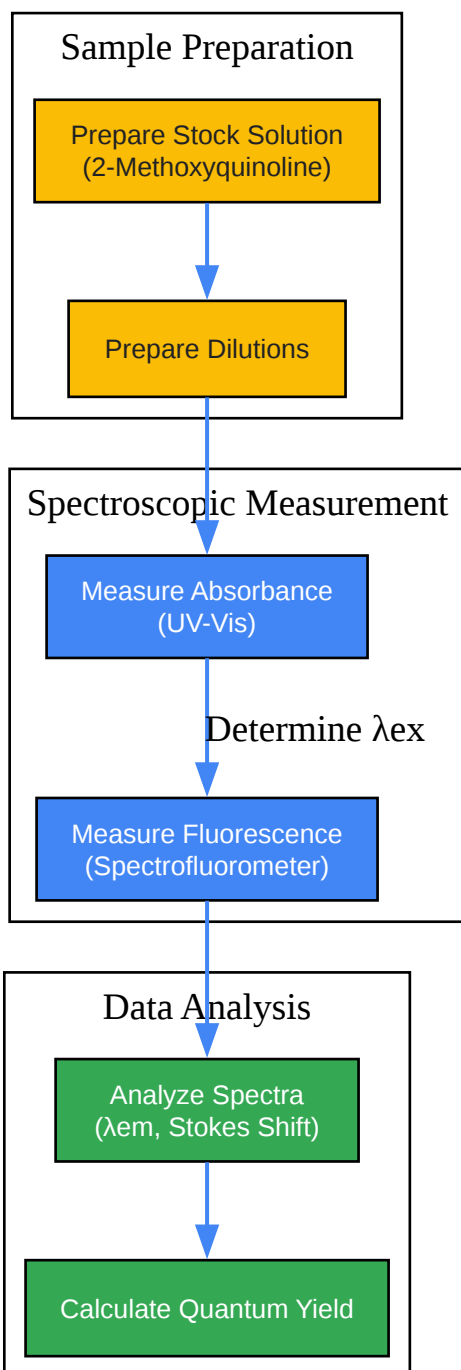
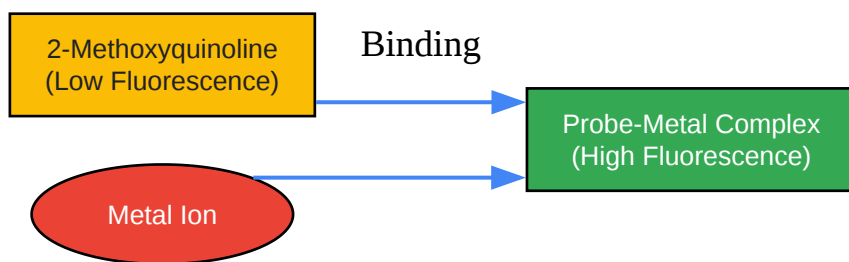
- Stock solution of **2-Methoxyquinoline**.
- Stock solution of the quencher of interest.
- Spectrofluorometer.
- Quartz cuvettes.

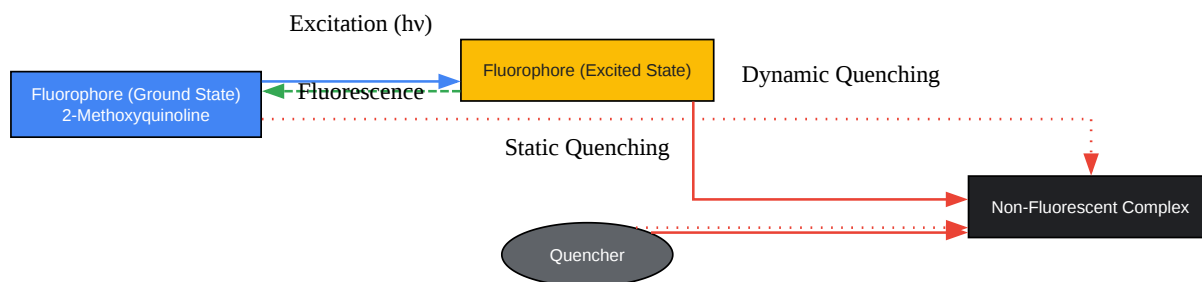
Procedure:

- Prepare Solutions:
 - Prepare a series of solutions with a constant concentration of **2-Methoxyquinoline** and increasing concentrations of the quencher.
- Fluorescence Measurement:
 - Record the fluorescence intensity (F) of each solution at the emission maximum.

- Measure the fluorescence intensity of a solution containing only **2-Methoxyquinoline** (F_0).
- Data Analysis (Stern-Volmer Plot):
 - Plot the ratio of the initial fluorescence intensity to the measured intensity (F_0/F) against the concentration of the quencher ($[Q]$).
 - If the plot is linear, the quenching is likely dynamic (collisional). The slope of the line is the Stern-Volmer quenching constant (K_{sv}).
 - The Stern-Volmer equation is: $F_0/F = 1 + K_{sv}[Q]$

Visualization of Signaling Pathways and Workflows





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